Picumeterol

Descripción general

Descripción

- Pertenece a la clase de fármacos de molécula pequeña y también se conoce por su nombre USAN, This compound fumarato .

- El compuesto se dirige principalmente al receptor β2-adrenérgico, que juega un papel crucial en la regulación del tono del músculo liso bronquial y la dilatación de las vías respiratorias.

- This compound se ha investigado por su potencial terapéutico en enfermedades respiratorias, particularmente el asma.

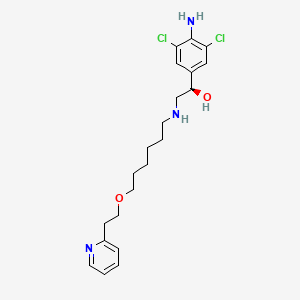

Picumeterol: (fórmula química: C25H33Cl2N3O6) es un agonista β2-adrenérgico potente y altamente selectivo.

Métodos De Preparación

Rutas sintéticas: Las rutas sintéticas para el picumeterol implican transformaciones químicas para obtener la estructura deseada. Desafortunadamente, los métodos sintéticos específicos no están ampliamente documentados en la literatura.

Producción industrial: La información sobre los métodos de producción a escala industrial es limitada. Las empresas farmacéuticas como GSK Plc participaron en su desarrollo.

Análisis De Reacciones Químicas

Reactividad: Es probable que el picumeterol experimente diversas reacciones, incluida la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes: La información detallada sobre reactivos y condiciones específicos no está fácilmente disponible.

Productos principales: Los productos principales formados durante estas reacciones dependerían del tipo de reacción y las condiciones específicas.

Aplicaciones Científicas De Investigación

En Medicina: Picumeterol se ha estudiado por sus efectos broncodilatadores, lo que lo hace relevante para el tratamiento del asma y otras afecciones respiratorias.

En la industria:

Mecanismo De Acción

Activación del receptor β2-adrenérgico: Picumeterol actúa como un agonista completo en el receptor β2-adrenérgico. Al unirse, estimula la producción de AMPc, lo que lleva a la relajación del músculo liso bronquial.

Dirigirse molecular y vías: El objetivo molecular principal es el receptor β2-adrenérgico, que activa las vías de señalización descendentes involucradas en la broncodilatación.

Comparación Con Compuestos Similares

Singularidad: La singularidad de Picumeterol radica en su selectividad para el receptor β2-adrenérgico y su mayor duración de acción en comparación con el salbutamol.

Compuestos similares: Otros agonistas β2-adrenérgicos incluyen salmeterol, formoterol e indacaterol

Propiedades

Número CAS |

130641-36-0 |

|---|---|

Fórmula molecular |

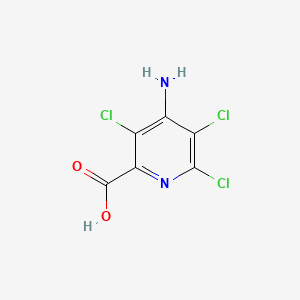

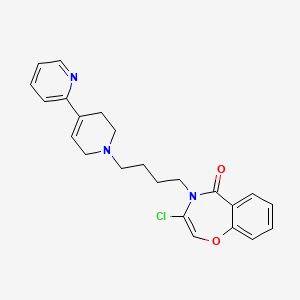

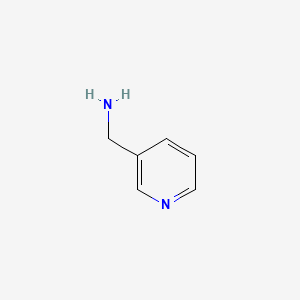

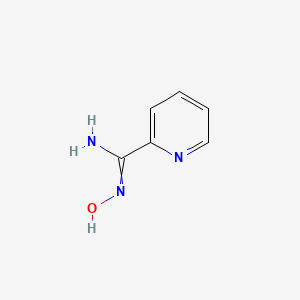

C21H29Cl2N3O2 |

Peso molecular |

426.4 g/mol |

Nombre IUPAC |

(1R)-1-(4-amino-3,5-dichlorophenyl)-2-[6-(2-pyridin-2-ylethoxy)hexylamino]ethanol |

InChI |

InChI=1S/C21H29Cl2N3O2/c22-18-13-16(14-19(23)21(18)24)20(27)15-25-9-4-1-2-6-11-28-12-8-17-7-3-5-10-26-17/h3,5,7,10,13-14,20,25,27H,1-2,4,6,8-9,11-12,15,24H2/t20-/m0/s1 |

Clave InChI |

NUBLQEKABJXICM-FQEVSTJZSA-N |

SMILES |

C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O |

SMILES isomérico |

C1=CC=NC(=C1)CCOCCCCCCNC[C@@H](C2=CC(=C(C(=C2)Cl)N)Cl)O |

SMILES canónico |

C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

130641-36-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

GR 114297A GR 114744A GR 63411 GR-114297A GR-114744A GR-63411 picumeterol picumeterol fumarate |

Origen del producto |

United States |

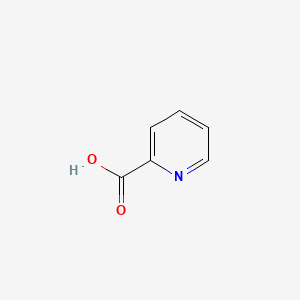

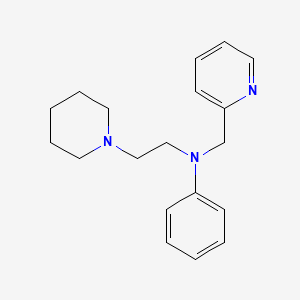

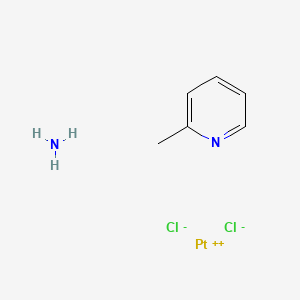

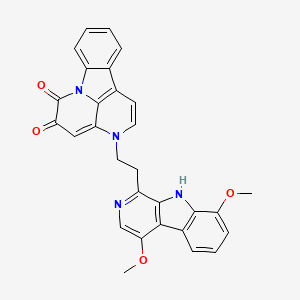

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

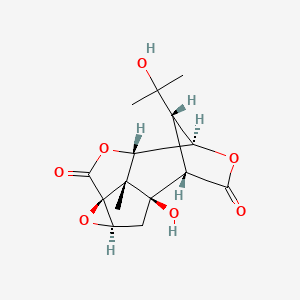

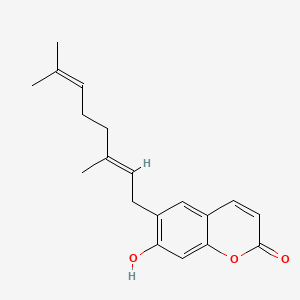

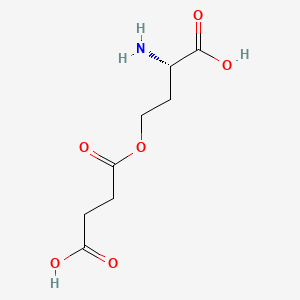

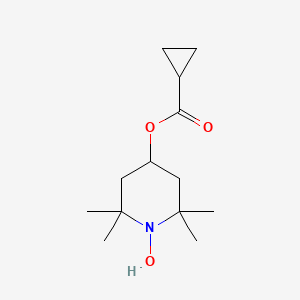

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.